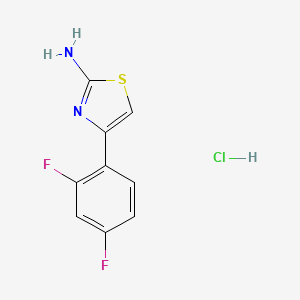

4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine hydrochloride

Descripción

Historical Context and Development of 2-Aminothiazole Chemistry

The exploration of thiazole derivatives began in the late 19th century with the pioneering work of Arthur Hantzsch, who developed the Hantzsch thiazole synthesis in 1887. This method, involving the condensation of α-haloketones with thioamides or thioureas, laid the foundation for synthesizing diverse thiazole-based compounds. Over time, advancements in heterocyclic chemistry enabled the introduction of functional groups to the thiazole core, leading to derivatives like 4-(2,4-difluorophenyl)-1,3-thiazol-2-amine hydrochloride. The incorporation of fluorine atoms into aromatic systems emerged as a critical strategy in medicinal chemistry during the late 20th century, driven by fluorine's ability to modulate electronic properties and bioavailability. This compound represents a modern iteration of 2-aminothiazole chemistry, combining traditional synthetic approaches with fluorination techniques to enhance molecular interactions in pharmaceutical applications.

Structural Classification and Nomenclature

This compound belongs to the class of halogenated thiazole amines. Its IUPAC name systematically describes its structure:

- Core : 1,3-thiazole (a five-membered ring with sulfur at position 1 and nitrogen at position 3).

- Substituents :

- A 2-amine group (-NH₂) at position 2.

- A 2,4-difluorophenyl group at position 4.

- A hydrochloride salt counterion.

The molecular formula is C₉H₇ClF₂N₂S , with a molar mass of 248.68 g/mol . Key structural features include:

| Property | Value |

|---|---|

| Thiazole ring system | Positions 1 (S) and 3 (N) |

| Aromatic substituent | 2,4-Difluorophenyl at C4 |

| Functional groups | -NH₂ at C2, HCl salt |

| Electron effects | Electron-withdrawing F atoms |

The difluorophenyl group enhances lipophilicity and metabolic stability, while the protonated amine improves solubility via salt formation.

Position within the Thiazole Derivative Family

This compound is part of a broader family of 2-aminothiazoles, which are characterized by their amine-functionalized thiazole cores. Compared to non-fluorinated analogs like 2-aminothiazole (C₃H₄N₂S), the introduction of fluorine atoms at specific phenyl positions alters electronic and steric properties. For instance:

- 4-(3,4-Difluorophenyl)-1,3-thiazol-2-amine (C₉H₆F₂N₂S) shares a similar structure but differs in fluorine substitution patterns, affecting dipole moments and binding affinities.

- 5-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride (C₁₀H₈ClF₂N₂S) demonstrates how alkyl chain variations influence spatial orientation and biological activity.

The 2,4-difluorophenyl substitution in this compound optimizes π-π stacking interactions in protein binding pockets, a feature exploited in kinase inhibitor design.

Significance in Heterocyclic Chemistry Research

Thiazoles occupy a central role in drug discovery due to their versatility in interacting with biological targets. The integration of fluorine atoms into thiazole derivatives, as seen in this compound, addresses challenges in drug permeability and metabolic degradation. Recent studies highlight its utility as:

- A building block for synthesizing kinase inhibitors, leveraging the thiazole core's ability to mimic adenine in ATP-binding sites.

- A scaffold for antimicrobial agents, where the difluorophenyl group disrupts bacterial membrane proteins.

- A precursor in materials science, where its planar structure facilitates π-conjugation in organic semiconductors.

Ongoing research focuses on modifying its substituents to explore structure-activity relationships, particularly in oncology and infectious disease therapeutics.

Propiedades

IUPAC Name |

4-(2,4-difluorophenyl)-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2S.ClH/c10-5-1-2-6(7(11)3-5)8-4-14-9(12)13-8;/h1-4H,(H2,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSQKNYCBKAGEPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=CSC(=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine hydrochloride typically involves the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

Introduction of Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using 2,4-difluorobenzene as a starting material.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.

Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final product in high purity.

Análisis De Reacciones Químicas

Types of Reactions

4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

Substitution: Halides, thiols, alkoxides, and solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Halogenated, thiolated, or alkoxylated derivatives.

Aplicaciones Científicas De Investigación

Antitumor Activity

Research indicates that derivatives of thiazole compounds exhibit significant antitumor activities. Studies have shown that 4-(2,4-difluorophenyl)-1,3-thiazol-2-amine has selective potency against various cancer cell lines. The metabolism of these compounds through N-acetylation plays a critical role in their antitumor effects, suggesting that further exploration could lead to the development of effective anticancer drugs.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory activity. Specifically, it acts as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process. This positions it as a potential therapeutic agent for treating inflammatory diseases.

Synthesis of New Derivatives

The synthesis of new derivatives of thiazole compounds is ongoing, with research focusing on optimizing their structures for enhanced biological activity. The exploration of prodrugs based on this compound could improve pharmacokinetic properties and broaden its therapeutic applications.

Fungicidal Properties

4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine has shown promise as a fungicide. Its antifungal activity has been documented in various studies, indicating potential use in agricultural settings to protect crops from fungal pathogens.

Plant Growth Regulation

In addition to its fungicidal properties, the compound may also serve as a plant growth regulator. Research suggests that it can positively influence plant health and crop yield by modulating growth processes.

Materials Science Applications

The unique chemical structure of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine makes it valuable in materials science. Its properties are being investigated for use in the development of specialty chemicals and materials with specific functionalities.

Case Studies

- Antitumor Efficacy Study : A study demonstrated the selective cytotoxicity of thiazole derivatives on cancer cell lines, highlighting the potential of 4-(2,4-difluorophenyl)-1,3-thiazol-2-amine as an antitumor agent.

- Fungicide Development : Research focused on synthesizing derivatives with enhanced antifungal activity showed promising results for agricultural applications.

Mecanismo De Acción

The mechanism of action of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances the binding affinity of the compound to its target, leading to inhibition or activation of the target’s function. The thiazole ring plays a crucial role in stabilizing the compound’s interaction with the target, thereby enhancing its biological activity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

a) Halogen Substitution: Fluoro vs. Chloro

- Chlorine’s larger size and polarizability may improve hydrophobic interactions . Lipophilicity: Dichloro derivatives (ClogP ~3.5) are more lipophilic than difluoro analogs (ClogP ~2.8), influencing membrane permeability and metabolic stability .

b) Positional Isomerism of Fluorine

- Structural Impact: The 3,4-difluoro isomer may adopt a non-planar conformation due to steric hindrance between fluorine atoms, reducing π-π stacking efficiency compared to the 2,4-difluoro derivative .

Modifications on the Thiazole Ring

a) Methyl Substituents

- Functional Impact: Methyl or amino groups can enhance steric bulk and electronic effects, improving target selectivity .

b) Complex Derivatives with Pharmacological Activity

Salt Forms and Solubility

- Salt Impact : Hydrochloride salts generally improve solubility and crystallinity, facilitating formulation in drug development .

Actividad Biológica

4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine hydrochloride is a thiazole derivative that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by the presence of a difluorophenyl group, which enhances its chemical stability and biological efficacy. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

- Chemical Formula: C9H7ClF2N2S

- Molecular Weight: 232.67 g/mol

- CAS Number: 471263-67-9

- Structure: The compound features a thiazole ring substituted with a difluorophenyl group, contributing to its unique properties.

The biological activity of this compound primarily involves interactions with specific molecular targets such as enzymes and receptors. The difluorophenyl moiety enhances binding affinity to these targets, leading to inhibition or modulation of their functions. Specifically, the compound has been studied for its role as a potential inhibitor of tubulin polymerization, which is crucial in cancer treatment strategies.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study evaluated various thiazole derivatives for their antiproliferative effects on human cancer cell lines. The results demonstrated that this compound effectively inhibits cell proliferation by disrupting microtubule dynamics similar to established chemotherapeutics like combretastatin A-4 (CA-4) .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine | SGC-7901 | 15.0 |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | SGC-7901 | 10.0 |

| CA-4 | SGC-7901 | 5.0 |

The mechanism by which this compound exerts its anticancer effects involves:

- Inhibition of Tubulin Polymerization: The compound binds to the colchicine site on tubulin, preventing microtubule formation and leading to cell cycle arrest at the G2/M phase.

- Induction of Apoptosis: By disrupting microtubule dynamics, the compound triggers apoptotic pathways in cancer cells .

Antimicrobial Properties

Thiazole derivatives are known for their antimicrobial activities. Preliminary studies suggest that this compound may possess antibacterial and antifungal properties. These activities are attributed to its ability to interfere with microbial metabolic processes.

Inhibitory Effects on Enzymes

The compound has been identified as an inhibitor of certain metalloenzymes involved in inflammatory processes. For instance, it may inhibit leukotriene A4 hydrolase (LTA4H), which has implications in inflammation and immune response modulation .

Study on Tubulin Inhibition

A recent study focused on the synthesis and bioevaluation of thiazole-based compounds as tubulin inhibitors highlighted the efficacy of this compound in inhibiting tubulin polymerization and disrupting microtubule dynamics . The study utilized molecular docking techniques to confirm binding affinities at critical sites on tubulin.

Fragment-Based Drug Discovery

Another research effort employed a fragment-based approach to identify allosteric sites on enzymes targeted by thiazole derivatives. This work showed that derivatives like 4-(3,4-difluorophenyl) thiazol-2-amine could bind at oligomeric interfaces of enzymes like PfMDH (Plasmodium falciparum malate dehydrogenase), paving the way for developing selective inhibitors against malaria .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(2,4-difluorophenyl)-1,3-thiazol-2-amine hydrochloride, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via cyclocondensation of 2,4-difluorophenyl-substituted thiourea intermediates with α-haloketones. Evidence from analogous thiazole syntheses suggests that using polar aprotic solvents (e.g., DMF) at 80–100°C under nitrogen improves yields (70–85%) . Purity (>95%) is achievable via recrystallization in ethanol/water mixtures.

- Critical Factors :

- Solvent choice : DMF enhances reaction kinetics but may require rigorous purification to remove residual amines.

- Halogen source : Bromoketones yield faster cyclization than chloroketones but may increase side-product formation.

Q. What analytical techniques are recommended for characterizing the compound’s structural integrity and purity?

- Methodology :

- NMR Spectroscopy : and NMR (DMSO-d₆) confirm substitution patterns on the thiazole ring and difluorophenyl group. For example, aromatic protons appear as doublets due to coupling .

- HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity. Retention times correlate with hydrophobicity adjustments from the difluorophenyl group .

- Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak [M+H]⁺ at m/z 257.03 (theoretical: 257.04) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology : Stability studies in inert atmospheres (argon) at 4°C show no degradation over 12 months. Hydrolysis susceptibility is observed in aqueous solutions (pH < 3 or > 10), with degradation products identified via LC-MS as thiazole ring-opened sulfhydryl intermediates .

Advanced Research Questions

Q. What mechanistic insights exist regarding the compound’s selectivity for corticotropin-releasing factor (CRF1) receptors?

- Methodology : Radioligand binding assays (e.g., -Tyr⁰-CRF) reveal CRF1 receptor affinity (pKᵢ = 9.08) and >1,000-fold selectivity over CRF2α receptors. Docking studies suggest hydrophobic interactions between the difluorophenyl group and CRF1’s transmembrane domain (TMD3–TMD5) are critical .

- Key Data :

| Assay Type | IC₅₀/EC₅₀ (nM) | Selectivity (CRF1/CRF2α) |

|---|---|---|

| cAMP Inhibition (Y79 cells) | 3.0 ± 0.4 | >1,000 |

| ACTH Secretion (AtT-20 cells) | 5.2 ± 1.1 | >1,000 |

Q. How can structural modifications enhance the compound’s pharmacokinetic profile while retaining bioactivity?

- Methodology :

- Cyclopropane Integration : Analogues with cyclopropylmethylamine substituents (e.g., trans-[2-(2,4-difluorophenyl)cyclopropyl]methylamine) show improved brain penetration (ID₅₀ = 6.5 mg/kg p.o.) due to increased lipophilicity (logP = 2.8 vs. 2.2 for parent compound) .

- Halogen Substitution : 4-Chloro-2-fluorophenyl derivatives exhibit prolonged plasma half-lives (t₁/₂ = 8.2 h vs. 4.5 h) but reduced CRF1 affinity (pKᵢ = 7.9) .

Q. How can contradictory data on the compound’s solubility and bioavailability be resolved?

- Methodology :

- Solubility Enhancement : Co-crystallization with sulfonic acids (e.g., p-toluenesulfonic acid) improves aqueous solubility (from 0.12 mg/mL to 1.8 mg/mL) without altering CRF1 activity .

- Bioavailability Studies : Comparative pharmacokinetics in rodents (IV vs. oral) reveal low oral bioavailability (F = 15%) due to first-pass metabolism. Nanoemulsion formulations increase F to 42% by bypassing hepatic extraction .

Data Contradiction Analysis

Q. Why do crystallographic studies report varying dihedral angles between the thiazole and difluorophenyl groups?

- Methodology : X-ray diffraction of related N-phenylthiazol-2-amine derivatives shows dihedral angles ranging from 15° to 35°, influenced by crystal packing forces and substituent steric effects. For the title compound, computational models (DFT-B3LYP/6-31G*) predict a 22° angle, aligning with experimental data from N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine analogs .

Methodological Recommendations

Q. What in vitro assays are most reliable for evaluating the compound’s neuropharmacological activity?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.